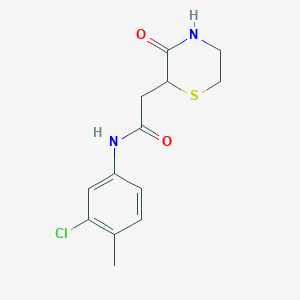![molecular formula C17H24N2OS B5535728 1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Inhibition of Enzymes Relevant to Alzheimer’s Disease
1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine derivatives have been evaluated for their inhibitory activity against enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Tyrosinase. These enzymes are significant targets for reducing the adverse effects of Alzheimer’s disease. For instance, a study by Celik et al. (2020) found that certain benzoxazole derivatives with p-tert-butyl and acetamide bridged 4-substituted piperazine showed promising activity against these enzymes. They also performed molecular docking studies and ADME prediction for these compounds (Celik et al., 2020).
Anticorrosive Properties
Research has been conducted on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives for materials like carbon steel in corrosive environments. Praveen et al. (2021) investigated the molecule's corrosion inhibition property in an acidic medium, finding significant inhibition efficiency, which depended on the concentration of the compound (Praveen et al., 2021).
Herbicidal and Plant Growth Regulatory Activities
Compounds with 1-methyl and acetyl-4-substituted piperazines have been synthesized and evaluated as potential herbicides and plant growth regulators. Stoilkova et al. (2014) explored the structure–activity relationships of these compounds, finding that certain derivatives exhibited significant herbicidal activity against Triticum aestivum and also showed cytokinin-like activity (Stoilkova et al., 2014).
Anti-Malarial Activity
The anti-malarial activity of certain piperazine derivatives has been a focus of study. Cunico et al. (2009) reported the crystal structures and biological activities of arylmethyl-piperazine derivatives, which showed promise as anti-malarial agents. The study highlighted the importance of specific molecular features for generating this activity (Cunico et al., 2009).
Central Pharmacological Activity
Piperazine derivatives are known for their central pharmacological activity, involving the activation of the monoamine pathway. Brito et al. (2018) discussed the therapeutic applications of these derivatives, including their use as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(4-tert-butylbenzenecarbothioyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-13(20)18-9-11-19(12-10-18)16(21)14-5-7-15(8-6-14)17(2,3)4/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZDOUXNLYILDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

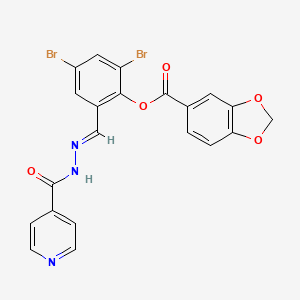
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)
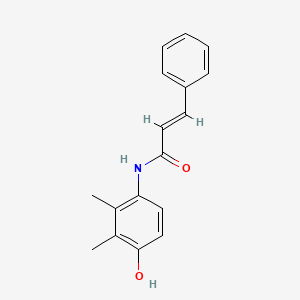
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)
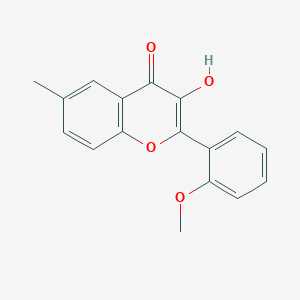
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)
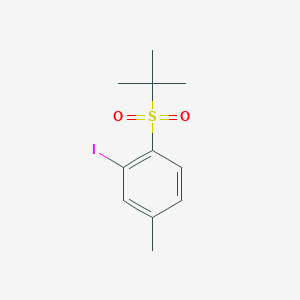
![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)
